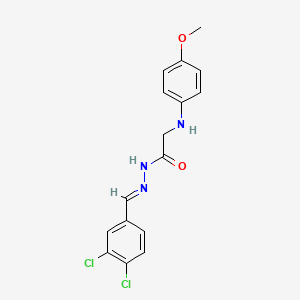![molecular formula C10H12N4O2S B11972768 2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B11972768.png)
2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phenoxy group, an acetamide group, and a carbamothioylhydrazinylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the phenoxy acetamide backbone. One common method involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid to form 4-(chloromethyl)phenoxyacetic acid. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The carbamothioylhydrazinylidene moiety is believed to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Carbamothioylhydrazinylidene derivatives: These compounds have similar functional groups but may have different core structures, affecting their reactivity and applications.
Uniqueness
2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C10H12N4O2S |
|---|---|
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C10H12N4O2S/c11-9(15)6-16-8-3-1-7(2-4-8)5-13-14-10(12)17/h1-5H,6H2,(H2,11,15)(H3,12,14,17)/b13-5+ |
Clave InChI |
KBSCJUZOUXOAKM-WLRTZDKTSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=S)N)OCC(=O)N |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=S)N)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972698.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B11972706.png)

![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11972719.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11972721.png)
![6-phenyl-2-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11972725.png)
![4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11972727.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11972741.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972742.png)
![(3Z)-1-(4-chlorobenzyl)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11972745.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972749.png)
![6-Amino-1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11972751.png)
